6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol
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Overview
Description
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol is a heterocyclic compound that features a triazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and azepine derivatives, such as:
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]azepine
- 6,7,8,9-Tetrahydro-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile
Uniqueness
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
1779124-57-0 |
---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol |
InChI |
InChI=1S/C7H11N3O/c11-6-3-1-2-4-10-5-8-9-7(6)10/h5-6,11H,1-4H2 |
InChI Key |
NKEIENFAPPVCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=NN=C2C(C1)O |
Origin of Product |
United States |
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